molecular formula C14H13N3O B12810717 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- CAS No. 16287-29-9

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro-

Cat. No.: B12810717
CAS No.: 16287-29-9
M. Wt: 239.27 g/mol
InChI Key: NJFAYUFRHYLWIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs . Additionally, it may have industrial applications, such as in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6-ethyl-6,11-dihydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Properties

CAS No.

16287-29-9

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

6-ethyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C14H13N3O/c1-2-17-12-8-4-3-7-11(12)16-13-10(14(17)18)6-5-9-15-13/h3-9H,2H2,1H3,(H,15,16)

InChI Key

NJFAYUFRHYLWIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3

Origin of Product

United States

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